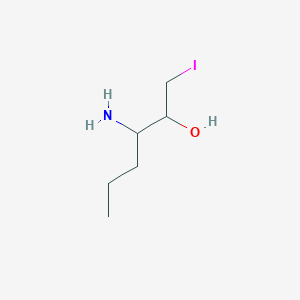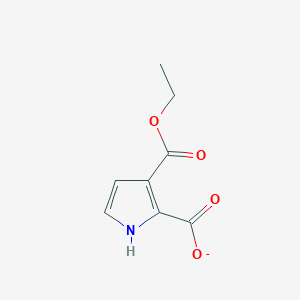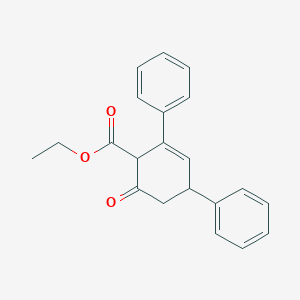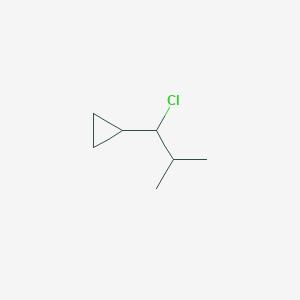
(1-Chloro-2-methylpropyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-2-methylpropyl)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with a 1-chloro-2-methylpropyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylpropyl)cyclopropane can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For example, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to introduce the cyclopropane ring . Another method involves the use of diazo compounds in the presence of transition metal catalysts to form cyclopropanes .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-2-methylpropyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing system.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield alcohols or ethers, while oxidation reactions can produce ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(1-Chloro-2-methylpropyl)cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Cyclopropane derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: The unique reactivity of cyclopropane rings makes them useful in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (1-Chloro-2-methylpropyl)cyclopropane involves its interaction with various molecular targets. The strained ring structure of cyclopropane makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane with similar reactivity but less ring strain compared to cyclopropane.
Cyclopentane: A five-membered ring cycloalkane with even less ring strain and different reactivity.
Uniqueness
(1-Chloro-2-methylpropyl)cyclopropane is unique due to the presence of the 1-chloro-2-methylpropyl group, which imparts distinct chemical properties and reactivity. The combination of the strained cyclopropane ring and the chloroalkyl substituent makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
88106-26-7 |
|---|---|
Molekularformel |
C7H13Cl |
Molekulargewicht |
132.63 g/mol |
IUPAC-Name |
(1-chloro-2-methylpropyl)cyclopropane |
InChI |
InChI=1S/C7H13Cl/c1-5(2)7(8)6-3-4-6/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
FPCDEXOOJFUUIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1CC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
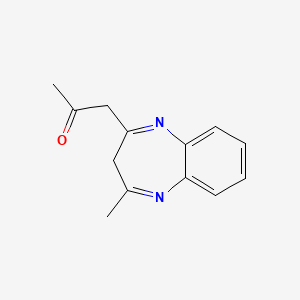
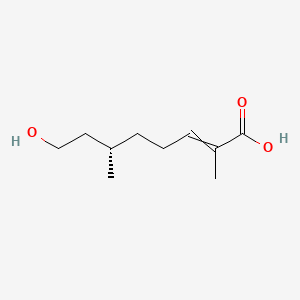

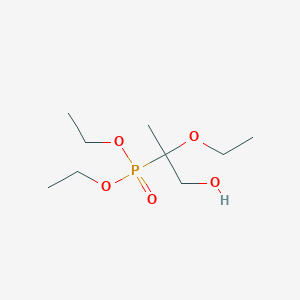
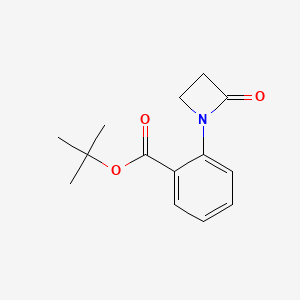
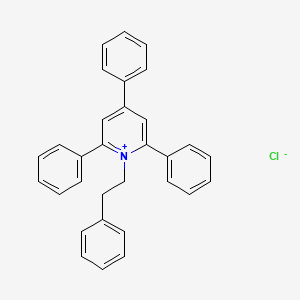
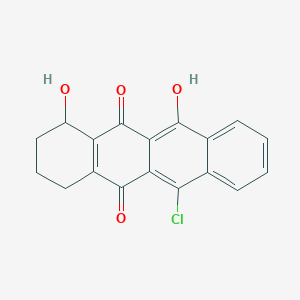

![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
